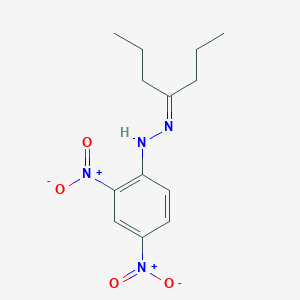
N-(heptan-4-ylideneamino)-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(heptan-4-ylideneamino)-2,4-dinitroaniline is an organic compound with the molecular formula C₁₃H₁₈N₄O₄ and a molecular weight of 294.3064 g/mol . It is a derivative of 4-heptanone, where the carbonyl group has been converted into a hydrazone by reaction with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the identification and quantification of carbonyl compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(heptan-4-ylideneamino)-2,4-dinitroaniline can be synthesized by the reaction of 4-heptanone with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using sulfuric acid as a catalyst . The general reaction is as follows:
4-Heptanone+2,4-Dinitrophenylhydrazine→4-Heptanone, (2,4-dinitrophenyl)hydrazone+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction as in laboratory synthesis but scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pH.
Analyse Chemischer Reaktionen
Types of Reactions
N-(heptan-4-ylideneamino)-2,4-dinitroaniline primarily undergoes nucleophilic addition-elimination reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Addition-Elimination: This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of water. Common reagents include hydrazines and hydroxylamines.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the hydrazone to form corresponding acids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce the hydrazone back to the original carbonyl compound.
Major Products
Nucleophilic Addition-Elimination: The major product is the hydrazone itself.
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the original carbonyl compound, 4-heptanone.
Wissenschaftliche Forschungsanwendungen
N-(heptan-4-ylideneamino)-2,4-dinitroaniline has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: Employed in studies involving enzyme kinetics and metabolic pathways where carbonyl compounds are intermediates.
Industrial Applications: Utilized in the quality control of products where carbonyl impurities need to be monitored.
Wirkmechanismus
The mechanism of action of N-(heptan-4-ylideneamino)-2,4-dinitroaniline involves nucleophilic addition to the carbonyl group of 4-heptanone, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which stabilize the intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to many hydrazones, including N-(heptan-4-ylideneamino)-2,4-dinitroaniline.
2-Heptanone, (2,4-dinitrophenyl)hydrazone: Similar in structure but derived from 2-heptanone.
Heptanal, (2,4-dinitrophenyl)hydrazone: Derived from heptanal and used similarly in analytical chemistry.
Uniqueness
This compound is unique due to its specific reactivity with 4-heptanone, making it a valuable tool for the selective detection of this carbonyl compound in complex mixtures.
Eigenschaften
CAS-Nummer |
1655-41-0 |
|---|---|
Molekularformel |
C13H18N4O4 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
N-(heptan-4-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-5-10(6-4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
PUGYZTOHWZGYEY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
Kanonische SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
Key on ui other cas no. |
1655-41-0 |
Synonyme |
4-Heptanone 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















